(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride
Overview
Description
(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride is an organic compound that features a benzylamine structure with a chlorine substituent on the benzyl ring and a thienylmethyl group attached to the amine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with (5-methyl-2-thienyl)methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thioether derivatives.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioethers.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-chlorobenzyl)amine hydrochloride: Lacks the thienylmethyl group, which may affect its biological activity and chemical reactivity.
(5-methyl-2-thienyl)methylamine hydrochloride: Lacks the chlorobenzyl group, which may influence its interaction with molecular targets.
Benzylamine derivatives: Various benzylamine derivatives with different substituents on the benzyl ring or amine nitrogen.
Uniqueness
(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride is unique due to the presence of both the chlorobenzyl and thienylmethyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNS.ClH/c1-10-6-7-12(16-10)9-15-8-11-4-2-3-5-13(11)14;/h2-7,15H,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHDSKSRQBJIFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048664-96-5 | |
Record name | 2-Thiophenemethanamine, N-[(2-chlorophenyl)methyl]-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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